7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structural modifications, including butyl and ethylthio groups, which may impart distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Alkylation: The butyl group can be introduced via an alkylation reaction using butyl bromide in the presence of a base like potassium carbonate.
Thioether Formation: The ethylthio group is introduced through a nucleophilic substitution reaction using ethylthiol and a suitable base.
Methylation: The methyl group is added using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylthiol in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted purine derivatives with different alkyl or aryl groups.
Scientific Research Applications
7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7-butyl-8-(methylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with a methylthio group instead of an ethylthio group.
7-butyl-8-(ethylthio)-3-ethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of butyl, ethylthio, and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
7-butyl-8-ethylsulfanyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-4-6-7-16-8-9(13-12(16)19-5-2)15(3)11(18)14-10(8)17/h4-7H2,1-3H3,(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRWASIREKZFLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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